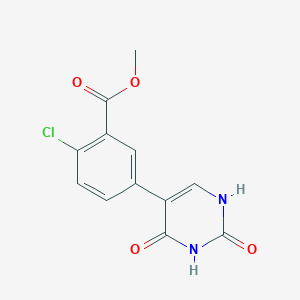
5-(3-BOC-Aminophenyl)-2-hydroxypyrimidine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-BOC-Aminophenyl)-2-hydroxypyrimidine, 95% (5-BAP) is an organic compound with a wide range of uses in scientific research. It is a versatile molecule that can be used in a variety of experiments, such as enzymatic assays, peptide synthesis, and other biochemical applications. 5-BAP is a white, crystalline solid at room temperature and is soluble in water, dimethyl sulfoxide (DMSO) and other organic solvents. It is also a relatively stable compound, with a shelf life of up to two years.
Aplicaciones Científicas De Investigación
5-(3-BOC-Aminophenyl)-2-hydroxypyrimidine, 95% has a wide range of applications in scientific research. It has been used in enzymatic assays to study the activity of enzymes, such as cytochrome P450 and cytochrome c oxidase. It has also been used in peptide synthesis to study the structure and function of proteins. In addition, 5-(3-BOC-Aminophenyl)-2-hydroxypyrimidine, 95% has been used in biochemical studies to study the mechanism of action of drugs and other bioactive compounds.
Mecanismo De Acción
5-(3-BOC-Aminophenyl)-2-hydroxypyrimidine, 95% acts as a substrate for enzymes, such as cytochrome P450 and cytochrome c oxidase. It is oxidized by these enzymes to form a reactive intermediate, which then reacts with other molecules to form a variety of products. The products can then be used to study the mechanism of action of drugs and other bioactive compounds.
Biochemical and Physiological Effects
5-(3-BOC-Aminophenyl)-2-hydroxypyrimidine, 95% has been used to study the biochemical and physiological effects of drugs and other bioactive compounds. It has been used in studies of the effects of drugs on the cardiovascular system, the nervous system, and the immune system. It has also been used to study the effects of drugs on cancer cells and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using 5-(3-BOC-Aminophenyl)-2-hydroxypyrimidine, 95% in laboratory experiments are its high purity, its stability, and its solubility in a variety of solvents. It is also relatively easy to synthesize, making it an ideal starting material for a variety of experiments. The main limitation of 5-(3-BOC-Aminophenyl)-2-hydroxypyrimidine, 95% is its relatively low reactivity, which can make it difficult to use in some experiments.
Direcciones Futuras
Future research on 5-(3-BOC-Aminophenyl)-2-hydroxypyrimidine, 95% could include studies on its use in the development of new drugs and other bioactive compounds. It could also be used to study the effects of drugs on different cell types, such as cancer cells. In addition, it could be used to study the effects of drugs on the development of diseases, such as Alzheimer's disease. Finally, it could be used to study the effects of drugs on the immune system, as well as the effects of drugs on the cardiovascular and nervous systems.
Métodos De Síntesis
5-(3-BOC-Aminophenyl)-2-hydroxypyrimidine, 95% can be synthesized via a modified Strecker reaction. This method involves the reaction of 3-BOC-aminophenol and 2-hydroxypyrimidine in the presence of a base catalyst, such as sodium hydroxide, and an acid catalyst, such as hydrochloric acid, in a solvent such as dimethylformamide (DMF). The reaction is typically carried out at a temperature of 80°C for two hours. The resulting product is a white crystalline solid with a purity of 95%.
Propiedades
IUPAC Name |
tert-butyl N-[3-(2-oxo-1H-pyrimidin-5-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-15(2,3)21-14(20)18-12-6-4-5-10(7-12)11-8-16-13(19)17-9-11/h4-9H,1-3H3,(H,18,20)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCLNATZFLIFKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CNC(=O)N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Boc-aminophenyl)-2-hydroxypyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(2,4)-Dihydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine, 95%](/img/structure/B6386113.png)
